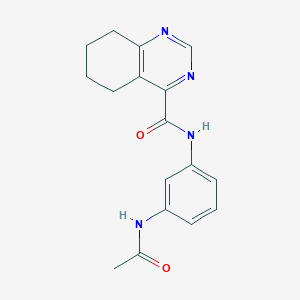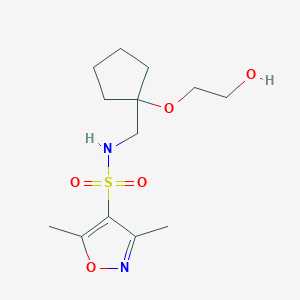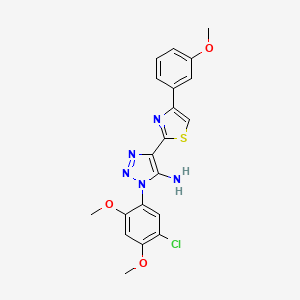
4-méthylbenzènesulfonate de (1,1-dioxo-2,3-dihydrothiophène-3-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C11H12O5S2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl 4-methylbenzene-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Propriétés antimicrobiennes Le DMTS présente une activité antimicrobienne, ce qui le rend pertinent pour la recherche sur les maladies infectieuses. Sa capacité à inhiber la croissance microbienne pourrait être explorée pour développer de nouveaux antibiotiques ou antiseptiques.
- Les chercheurs ont étudié le DMTS pour ses propriétés analgésiques (soulagement de la douleur) et anti-inflammatoires. Comprendre ses mécanismes d'action pourrait conduire au développement de nouvelles stratégies de gestion de la douleur .
- Des études préliminaires suggèrent que le DMTS pourrait avoir des effets antihypertenseurs. Des recherches supplémentaires pourraient explorer son impact sur la régulation de la pression artérielle et la santé cardiovasculaire .
- Le DMTS a été étudié comme agent antitumoral potentiel. L'étude de son impact sur la croissance des cellules cancéreuses, l'apoptose et la progression tumorale pourrait fournir des informations précieuses pour la thérapie anticancéreuse .
- En science des matériaux et en ingénierie, le DMTS est utilisé comme inhibiteur de la corrosion des métaux. Les chercheurs étudient ses effets protecteurs sur les surfaces métalliques afin d'améliorer la durabilité et de prévenir la dégradation .
Effets analgésiques et anti-inflammatoires
Potentiel antihypertenseur
Activité antitumorale
Inhibition de la corrosion
Diodes électroluminescentes (LED)
Ces applications diverses mettent en évidence la polyvalence du DMTS et soulignent son impact potentiel dans divers domaines scientifiques. Les chercheurs continuent d'explorer ses propriétés et ses applications, dans le but de libérer tout son potentiel au profit de la société. 🌟
Propriétés
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S2/c1-9-2-4-11(5-3-9)18(14,15)16-10-6-7-17(12,13)8-10/h2-7,10H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGBRLGVYMXRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CS(=O)(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2377331.png)


![6-PROPYL-2-[({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2377336.png)


![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)
![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)

![2-((4-((4-chlorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2377348.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2377352.png)
